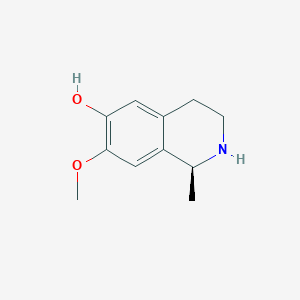

Salsoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPRLBGPGZHUPD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2CCN1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876517 | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101467-40-7, 89-31-6 | |

| Record name | Salsoline, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101467407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salsoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q83ETU10C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Salsoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsoline, a tetrahydroisoquinoline alkaloid derived from the metabolism of dopamine, presents a complex and multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the actions of this compound, with a focus on its interactions with key neurochemical systems. This document summarizes critical quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of neuroactive compounds and the development of novel therapeutics.

Core Mechanisms of Action

This compound exerts its biological effects through several primary mechanisms, including interactions with opioid systems, modulation of monoamine oxidase activity, inhibition of tyrosine hydroxylase, and induction of cellular stress pathways. Its actions can be both neuroprotective and neurotoxic, depending on the concentration and cellular context.

Opioid Receptor agonism

This compound and its precursor, salsolinol, have been shown to bind to and act as agonists at opioid receptors. This interaction is believed to contribute to some of its central nervous system effects, including its potential role in alcohol dependence.

-

Receptor Binding: Salsolinol binds to opiate receptors in the rat brain.[1]

-

Functional Activity: Racemic Salsolinol and its (R) and (S) stereoisomers are agonists of the μ-opioid receptor, with the (S)-enantiomer being more potent.[2] This agonistic activity is mediated through the classical G protein-adenylate cyclase pathway.[3] Molecular docking studies suggest a morphine-like interaction with the μ-opioid receptor.[2][3]

Monoamine Oxidase (MAO) Inhibition

Salsolinol has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. This inhibition can lead to an increase in the synaptic availability of neurotransmitters like dopamine and serotonin.

-

Enzyme Inhibition: (RS)-salsolinol competitively inhibits MAO-A activity.[4] The (R)-enantiomer is a more potent inhibitor of MAO-A than the (S)-enantiomer.[4]

Tyrosine Hydroxylase (TH) Inhibition

This compound can inhibit tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. This action can directly impact dopamine levels in the brain.

-

Enzyme Inhibition: Salsolinol inhibits TH activity in the nanomolar range by binding to both the high and low-affinity dopamine binding sites.[5] It produces a significantly greater inhibition of Ser40-phosphorylated TH compared to dopamine by competing with the cofactor tetrahydrobiopterin.[5] The (R)-enantiomer of salsolinol reduces the activity of TH more markedly than the (S)-enantiomer.[3][6]

Induction of Oxidative Stress and Apoptosis

At higher concentrations, salsolinol and its derivatives can be neurotoxic, primarily through the induction of oxidative stress and apoptosis, particularly in dopaminergic neurons. This has implicated salsolinol in the pathophysiology of Parkinson's disease.[7]

-

Oxidative Stress: Salsolinol increases the production of reactive oxygen species (ROS) and decreases glutathione (GSH) levels in dopaminergic SH-SY5Y cells.[8] The oxidation of N-methyl(R)salsolinol can generate hydroxyl radicals, leading to oxidative stress.[9][10]

-

Apoptosis: Salsolinol can induce apoptosis in dopaminergic neurons.[7][11] This is mediated by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome-c from mitochondria.[3] N-methyl(R)salsolinol induces apoptosis in human dopaminergic SH-SY5Y cells through the activation of a mitochondrial-initiated apoptotic cascade.[11]

-

Endoplasmic Reticulum (ER) Stress: Salsolinol can activate ER stress signaling pathways, leading to the unfolded protein response (UPR).[12] This involves the phosphorylation of PERK and eIF2α and the induction of downstream targets like Bip and GADD153.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interactions of this compound and its related compounds with various molecular targets.

Table 1: Opioid Receptor Binding and Functional Activity

| Compound | Receptor | Assay Type | Species | Tissue | Value | Units | Reference |

| Salsolinol | Opiate | Receptor Binding | Rat | Brain | 6.2 x 10-5 | M (Ki) | [1] |

| (S)-Salsolinol | μ-Opioid | Functional (cAMP) | - | - | 9 x 10-6 | M (EC50) | [3] |

| (R)-Salsolinol | μ-Opioid | Functional (cAMP) | - | - | 6 x 10-4 | M (EC50) | [3] |

| Racemic Salsolinol | μ-Opioid | Functional (cAMP) | - | - | 2 x 10-5 | M (EC50) | [3] |

| (S)-Salsolinol | Dopamine D3 | Receptor Binding | - | - | 0.48 | μM (Ki) | [3] |

Table 2: Enzyme Inhibition

| Compound | Enzyme | Substrate/Cofactor | Inhibition Type | Species | Tissue | Value | Units | Reference |

| (RS)-Salsolinol | MAO-A | Serotonin | Competitive | Rat | Brainstem & Liver | - | - | [4] |

| (R)-Salsolinol | MAO-A | - | Competitive | - | - | 31 | μM (Ki) | [3] |

| Salsolinol | Tyrosine Hydroxylase | 6,7-dimethyl-5,6,7,8-tetrahydropterin | Competitive | Rat | Brain | 14 | μM (Ki) | [3] |

| Salsolinol | Tyrosine Hydroxylase | Dopamine | - | - | - | 58 | nM (IC50) | [3] |

| Salsolinol | Debrisoquine 4-monooxygenase | - | Competitive | - | - | 0.43 | mM (Ki) | [3] |

Table 3: Cytotoxicity

| Compound | Cell Line | Exposure Time | Value | Units | Reference |

| Salsolinol | SH-SY5Y | 72 h | 34.2 | μM (IC50) | [3] |

| (R)-Salsolinol | - | - | 540.2 | μM (IC50) | [3] |

| (S)-Salsolinol | - | - | 296.6 | μM (IC50) | [3] |

| Salsolinol | - | - | 1500 | μM (LD50) | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the mechanism of action of this compound.

Opiate Receptor Binding Assay

-

Objective: To determine the binding affinity of salsolinol to opiate receptors.

-

Method:

-

Tissue Preparation: Rat brains are homogenized.

-

Binding Reaction: The brain homogenate is incubated with 3H-naloxone (a radiolabeled opioid antagonist) in the presence and absence of varying concentrations of salsolinol.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of salsolinol that inhibits 50% of the specific binding of 3H-naloxone (IC50) is determined and used to calculate the binding affinity (Ki). The assay is also performed in the presence of 100 mM sodium ion to assess the effect on binding.[1]

-

Monoamine Oxidase (MAO) Activity Assay

-

Objective: To assess the inhibitory effect of salsolinol on MAO-A and MAO-B activity.

-

Method:

-

Enzyme Source: Homogenates of rat brainstem and liver are used as the source of MAO.

-

Substrates: Serotonin is used as a specific substrate for MAO-A, and benzylamine is used for MAO-B.

-

Incubation: The enzyme source is incubated with the respective substrate in the presence and absence of varying concentrations of (RS)-salsolinol.

-

Detection: The rate of product formation is measured, often spectrophotometrically or fluorometrically.

-

Data Analysis: The type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) are determined from kinetic plots (e.g., Lineweaver-Burk plots).[4]

-

Tyrosine Hydroxylase (TH) Activity Assay

-

Objective: To measure the inhibitory effect of salsolinol on TH activity.

-

Method:

-

Enzyme Source: Purified or partially purified TH from rat brain is used.

-

Reaction Mixture: The enzyme is incubated with its substrate L-tyrosine, the cofactor tetrahydrobiopterin (or a synthetic analog like 6,7-dimethyl-5,6,7,8-tetrahydropterin), and varying concentrations of salsolinol.

-

Product Measurement: The formation of L-DOPA is quantified, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The IC50 value is determined, and kinetic analysis is performed to determine the type of inhibition and the Ki value with respect to the cofactor.[3][5]

-

Cell Viability and Apoptosis Assays in SH-SY5Y Cells

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of salsolinol on dopaminergic cells.

-

Method:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

-

Treatment: Cells are exposed to varying concentrations of salsolinol for specified durations (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Apoptosis Detection: Apoptosis is assessed by various methods, including:

-

Caspase-3 Activity Assay: Measuring the activity of caspase-3, a key executioner caspase in apoptosis.

-

Nuclear Staining: Using fluorescent dyes like Hoechst 33342 to visualize nuclear condensation and fragmentation.

-

Western Blotting: Detecting changes in the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][8][13]

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its neurotoxic effects.

Caption: Signaling pathways modulated by this compound.

Caption: Experimental workflow for assessing this compound-induced neurotoxicity.

References

- 1. Opiate receptor binding and analgesic effects of the tetrahydroisoquinolines salsolinol and tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of salsolinol on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-methyl(R)salsolinol produces hydroxyl radicals: involvement to neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salsolinol causing parkinsonism activates endoplasmic reticulum-stress signaling pathways in human dopaminergic SK-N-SH cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis of Salsolinol in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a dopamine-derived neuroactive compound that has garnered significant interest due to its potential implications in the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease, and its association with alcohol consumption. Its endogenous synthesis within the brain occurs through multiple pathways, both enzymatic and non-enzymatic, leading to the formation of stereoisomers with distinct biological activities. This technical guide provides an in-depth overview of the core aspects of endogenous salsolinol synthesis in the brain. It details the biosynthetic pathways, presents quantitative data on its distribution, and outlines experimental protocols for its study, catering to researchers, scientists, and professionals in drug development.

Biosynthetic Pathways of Salsolinol in the Brain

The endogenous formation of salsolinol in the brain is primarily understood to occur through three main pathways, originating from the neurotransmitter dopamine.

Non-Enzymatic Pictet-Spengler Condensation

The most well-established non-enzymatic route for salsolinol synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of dopamine with acetaldehyde, the primary metabolite of ethanol.[1][2] This process is of particular interest in studies related to alcoholism, as elevated acetaldehyde levels following alcohol consumption can drive the formation of salsolinol.[2] This non-enzymatic condensation results in a racemic mixture of (R)-salsolinol and (S)-salsolinol.[3] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the tetrahydroisoquinoline structure of salsolinol.[4]

Non-Enzymatic Condensation with Pyruvic Acid

An alternative non-enzymatic pathway involves the condensation of dopamine with pyruvic acid, an intermediate in glycolysis. This reaction forms salsolinol-1-carboxylic acid, which can then be decarboxylated to yield salsolinol.[5]

Enzymatic Synthesis by (R)-Salsolinol Synthase

Evidence suggests the existence of a stereoselective enzymatic pathway for the synthesis of (R)-salsolinol. An enzyme, tentatively named (R)-salsolinol synthase, is proposed to catalyze the condensation of dopamine and acetaldehyde to exclusively produce the (R)-enantiomer.[4] The predominance of (R)-salsolinol over (S)-salsolinol in some brain regions supports the existence of this enzymatic pathway.[6] Recently, a protein with (R)-salsolinol synthase activity was purified from rat brain and identified as a ubiquitin-like protein.[7]

Figure 1: Overview of the main biosynthetic pathways of salsolinol in the brain.

Metabolism of Salsolinol

Once formed, (R)-salsolinol can be further metabolized, primarily through N-methylation. A neutral N-methyltransferase catalyzes the conversion of (R)-salsolinol to N-methyl-(R)-salsolinol (NM(R)Sal), a compound that has been implicated as a potent dopaminergic neurotoxin.[8][9] This enzymatic step is stereospecific for the (R)-enantiomer. NM(R)Sal can then be oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+).[10]

Figure 2: The metabolic conversion of (R)-salsolinol to its N-methylated and oxidized derivatives.

Quantitative Data on Salsolinol and its Metabolites

The concentration of salsolinol and its derivatives varies across different brain regions, with higher levels generally found in dopamine-rich areas.[11] Alterations in these levels have been reported in neurodegenerative diseases such as Parkinson's disease.

Table 1: Salsolinol Concentrations in Human Brain Regions

| Brain Region | (R)-Salsolinol (ng/g tissue) | (S)-Salsolinol (ng/g tissue) | Reference |

| Substantia Nigra | up to 204.8 | up to 213.2 | [12] |

| Caudate Nucleus | Lower than Substantia Nigra | Lower than Substantia Nigra | [9] |

| Putamen | Lower than Substantia Nigra | Lower than Substantia Nigra | [9] |

Table 2: N-Methyl-(R)-salsolinol Levels in Parkinson's Disease

| Analyte | Condition | Brain Region/Fluid | Concentration | Reference |

| N-Methyl-(R)-salsolinol | Parkinson's Disease | Cerebrospinal Fluid | Significantly Increased | [13][14] |

| N-Methyl-(R)-salsolinol | Parkinson's Disease | Substantia Nigra | Accumulates | [8] |

| N-Methyl-(R)-salsolinol | Control | Substantia Nigra | Lower than in PD | [15] |

Table 3: Kinetic Properties of Enzymes Involved in Salsolinol Metabolism

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| Monoamine Oxidase A (MAO-A) | (R)-Salsolinol | Ki | 31 µM | [3] |

| Monoamine Oxidase A (MAO-A) | (S)-Salsolinol | Ki | Higher than (R)-enantiomer | [5] |

| Monoamine Oxidase A (MAO-A) | N-Methyl-(R)-salsolinol | Inhibition | Potent inhibitor | [16] |

| Monoamine Oxidase B (MAO-B) | Salsolinol (racemic) | Inhibition | Weak inhibitor | [10] |

| N-Methyltransferase | (R)-Salsolinol | - | Specific Substrate | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of endogenous salsolinol synthesis.

Assay for (R)-Salsolinol Synthase Activity

This protocol is a composite based on descriptions of enzymatic assays for salsolinol synthesis in rat brain homogenates.[15]

Objective: To measure the enzymatic activity of (R)-salsolinol synthase.

Materials:

-

Rat brain tissue (e.g., striatum, substantia nigra)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dopamine hydrochloride solution

-

Acetaldehyde solution

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Tissue Preparation: Dissect the desired brain region on ice and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to obtain the supernatant (cytosolic fraction).

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a microcentrifuge tube, combine the brain supernatant (containing the enzyme), dopamine solution, and acetaldehyde solution. Typical final concentrations might range from 0.1-1 mM for dopamine and 1-10 mM for acetaldehyde. Include control reactions lacking either the enzyme, dopamine, or acetaldehyde.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold reaction termination solution (e.g., 0.4 M perchloric acid).

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm filter.

-

HPLC-ECD Analysis: Inject a defined volume of the filtered supernatant onto an HPLC-ECD system equipped with a chiral column (e.g., β-cyclodextrin-based) to separate and quantify the (R)- and (S)-salsolinol enantiomers. The electrochemical detector is set to an oxidizing potential suitable for salsolinol detection.

-

Calculation of Activity: Calculate the amount of (R)-salsolinol produced per unit time per milligram of protein.

Assay for Salsolinol N-Methyltransferase Activity

This protocol describes a method for measuring the activity of N-methyltransferase using (R)-salsolinol as a substrate, adapted from general methyltransferase assays.

Objective: To quantify the N-methylation of (R)-salsolinol in brain tissue.

Materials:

-

Brain tissue homogenate (as prepared for the synthase assay)

-

(R)-Salsolinol solution

-

S-adenosyl-L-methionine (SAM), the methyl donor

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.5)

-

Reaction termination solution (e.g., perchloric acid)

-

HPLC-ECD system

Procedure:

-

Enzyme Preparation: Prepare brain tissue supernatant as described in the (R)-salsolinol synthase assay protocol.

-

Reaction Mixture: In a microcentrifuge tube, combine the brain supernatant, (R)-salsolinol solution, and SAM.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Termination and Sample Preparation: Terminate the reaction and prepare the sample for HPLC-ECD analysis as described previously.

-

HPLC-ECD Analysis: Analyze the sample using HPLC-ECD to quantify the amount of N-methyl-(R)-salsolinol formed.

-

Activity Calculation: Express the enzyme activity as the amount of N-methyl-(R)-salsolinol produced per unit time per milligram of protein.

Note: Commercially available SAM methyltransferase assay kits can be adapted for this purpose, typically involving a coupled enzyme system that produces a fluorescent or colorimetric signal proportional to the amount of S-adenosyl-L-homocysteine (SAH) generated.

Analysis of Salsolinol by HPLC-ECD

Objective: To separate and quantify salsolinol enantiomers in biological samples.

Instrumentation:

-

HPLC system with a pump, autosampler, and electrochemical detector.

-

Chiral stationary phase column (e.g., β-cyclodextrin bonded silica gel column).[1][6]

Chromatographic Conditions (Example):

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., 150 mM ammonium acetate, pH 5.5).[1] The exact composition, including the use of organic modifiers like methanol, should be optimized for the specific column and separation desired.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Electrochemical Detector: Glassy carbon working electrode, with the potential set to an optimal value for the oxidation of salsolinol (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).

Analysis of Salsolinol by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify salsolinol in biological samples, often with high sensitivity and specificity.

Procedure:

-

Sample Extraction: Extract salsolinol from the biological matrix (e.g., brain tissue homogenate, cerebrospinal fluid) using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization: Salsolinol is a polar molecule and requires derivatization to increase its volatility for GC analysis. A common two-step derivatization involves:

-

Silylation: Reaction with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize the hydroxyl groups.[17][18] The reaction is typically carried out by heating the sample with MSTFA (e.g., at 70°C for 10-30 minutes).

-

Chiral Derivatization (for enantiomeric separation on a non-chiral column): Reaction with a chiral reagent, such as (R)-(-)-2-phenylbutyryl chloride, to form diastereomers that can be separated on a standard GC column.[17]

-

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient is used to separate the derivatized salsolinol from other components in the sample.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized salsolinol.

-

Figure 3: A generalized workflow for the analysis of salsolinol and related enzyme activities in brain samples.

Conclusion

The endogenous synthesis of salsolinol in the brain is a complex process involving both enzymatic and non-enzymatic pathways. Its subsequent metabolism to N-methyl-(R)-salsolinol highlights a potential endogenous route for the formation of a dopaminergic neurotoxin. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate role of salsolinol in both normal brain function and in the context of neurological and psychiatric disorders. Further research into the precise characterization of (R)-salsolinol synthase and the factors regulating its activity, as well as the downstream effects of salsolinol and its metabolites, will be crucial for advancing our understanding of its significance in brain health and disease.

References

- 1. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-methyl(R)salsolinol and a neutral N-methyltransferase as pathogenic factors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A systematic regional study of dopamine and dopamine-derived salsolinol and norsalsolinol levels in human brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-methyl-(R)salsolinol as a dopaminergic neurotoxin: from an animal model to an early marker of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Type A monoamine oxidase is the target of an endogenous dopaminergic neurotoxin, N-methyl(R)salsolinol, leading to apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of dopamine and dopamine-derived (R)-/(S)-salsolinol and norsalsolinol in various human brain areas using solid-phase extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. experts.illinois.edu [experts.illinois.edu]

(R)-Salsolinol vs. (S)-Salsolinol: A Comprehensive Analysis of Enantioselective Biological Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Salsolinol, a dopamine-derived tetrahydroisoquinoline, has garnered significant attention in the scientific community for its complex and often contradictory roles in neurobiology. Existing as two enantiomers, (R)-Salsolinol and (S)-Salsolinol, this compound exhibits a fascinating stereoselectivity in its biological actions, ranging from neuroprotection to neurotoxicity. This technical guide provides a detailed examination of the differential activities of (R)- and (S)-salsolinol, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to support researchers and professionals in the fields of neuroscience and drug development.

Core Biological Activities: A Tale of Two Enantiomers

Salsolinol is endogenously synthesized through both non-enzymatic and enzymatic pathways. The non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde results in a racemic mixture of (R)- and (S)-salsolinol[1][2]. However, the enzyme (R)-salsolinol synthase facilitates the stereoselective synthesis of the (R)-enantiomer from dopamine and acetaldehyde[1][3][4]. This enzymatic pathway suggests a specific physiological or pathophysiological role for (R)-salsolinol. The presence of both enantiomers has been confirmed in the human brain, with a tendency for higher concentrations of the (R)-enantiomer[1][5].

The biological effects of salsolinol are multifaceted, with evidence supporting both neuroprotective and neurotoxic properties[5][6]. This duality appears to be, in part, dependent on the specific enantiomer and the experimental conditions.

Neurotoxicity and Neuroprotection

The neurotoxic potential of salsolinol has been a primary focus of research, largely due to its structural similarity to the known neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[1][7]. The neurotoxic effects are often attributed to the generation of reactive oxygen species (ROS) and the subsequent induction of cell death pathways[6].

Conversely, studies have also highlighted the neuroprotective capabilities of salsolinol. For instance, racemic salsolinol has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death and to reduce ROS levels[5]. More recent research has demonstrated that both (R)- and (S)-salsolinol, at a concentration of 50 μM, exhibit neuroprotective properties in the human dopaminergic SH-SY5Y neuroblastoma cell line[8].

Interaction with Dopaminergic Systems

Given its origin from dopamine, it is not surprising that salsolinol interacts with various components of the dopaminergic system.

-

Dopamine Receptors: (S)-Salsolinol has been shown to bind to dopamine D2-like receptors, acting as an agonist and inhibiting cAMP production[7]. Molecular docking studies suggest that both enantiomers can interact with dopamine D2 receptors, albeit with distinct binding modes[8]. (S)-Salsolinol exhibits a higher affinity for the D3 receptor compared to the D2 receptor[1].

-

Monoamine Oxidase (MAO) Inhibition: Salsolinol acts as an inhibitor of monoamine oxidase, an enzyme crucial for dopamine metabolism[9][10]. In vitro studies have demonstrated that (R)-salsolinol is a more potent inhibitor of MAO-A than the (S)-enantiomer[5]. This inhibition of MAO-A can lead to a decrease in the catabolism of dopamine and potentially reduce the formation of harmful byproducts[5].

Opioid Receptor Agonism

Interestingly, salsolinol enantiomers also exhibit activity at opioid receptors. Both (R)- and (S)-salsolinol act as agonists of the μ-opioid receptor, with the (S)-enantiomer being significantly more potent[1]. This interaction is mediated through the Gi protein-adenylate cyclase pathway[10].

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of (R)- and (S)-salsolinol.

| Parameter | (R)-Salsolinol | (S)-Salsolinol | Racemic Salsolinol | Cell Line/System | Reference |

| IC50 (Cytotoxicity) | 540.2 μM | 296.6 μM | 34.2 μM (72h) | SH-SY5Y | [1][7] |

| Ki (Dopamine D2 Receptor) | > 100 μM | 4.79 ± 1.8 μM | - | - | [7] |

| Ki (Dopamine D3 Receptor) | > 100 μM | 0.48 ± 0.09 μM | - | - | [7] |

| EC50 (μ-Opioid Receptor Agonism) | 6 x 10⁻⁴ M | 9 x 10⁻⁶ M | - | - | [1] |

Table 1: Comparative quantitative data for (R)-Salsolinol and (S)-Salsolinol.

Key Experimental Methodologies

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT/MTS Assay)

This assay is commonly used to assess the cytotoxic or neuroprotective effects of salsolinol enantiomers.

-

Cell Line: Human neuroblastoma SH-SY5Y cells are frequently used as a model for dopaminergic neurons.

-

Protocol:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (R)-salsolinol, (S)-salsolinol, or racemic salsolinol for a specified duration (e.g., 24, 48, or 72 hours).

-

For neuroprotection studies, co-incubate the cells with a neurotoxin (e.g., MPP⁺ or H₂O₂) and the salsolinol enantiomers.

-

Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Receptor Binding Assay

This assay determines the affinity of salsolinol enantiomers for specific receptors, such as dopamine receptors.

-

Preparation of Membranes: Prepare cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells stably expressing human dopamine D2 or D3 receptors).

-

Radioligand: Use a specific radioligand for the target receptor (e.g., [³H]spiperone for D2/D3 receptors).

-

Protocol:

-

Incubate the cell membranes with the radioligand and varying concentrations of the competing ligand ((R)- or (S)-salsolinol) in a suitable buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of salsolinol enantiomers to inhibit the activity of MAO-A and MAO-B.

-

Enzyme Source: Use isolated mitochondria from rat brain or commercially available recombinant human MAO-A and MAO-B.

-

Substrate: Use a specific substrate for each MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

Protocol:

-

Pre-incubate the enzyme with varying concentrations of the inhibitor ((R)- or (S)-salsolinol).

-

Initiate the reaction by adding the substrate.

-

After a specific incubation time, stop the reaction (e.g., by adding a strong base).

-

Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a spectrophotometer or fluorometer.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of (R)- and (S)-salsolinol is crucial for a comprehensive understanding of their biological effects. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Figure 1: Biosynthesis of (R)- and (S)-Salsolinol.

Figure 2: (S)-Salsolinol Interaction with Dopamine D2/D3 Receptors.

References

- 1. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salsolinol - Wikipedia [en.wikipedia.org]

- 3. Dopamine-derived salsolinol derivatives as endogenous monoamine oxidase inhibitors: occurrence, metabolism and function in human brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel enzyme enantio-selectively synthesizes (R)salsolinol, a precursor of a dopaminergic neurotoxin, N-methyl(R)salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Racemic Salsolinol and its Enantiomers Act as Agonists of the μ-Opioid Receptor by Activating the Gi Protein-Adenylate Cyclase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Salsolinol Effect: A Neurotoxic Contributor in Chronic Alcoholism Neuropathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic alcoholism is a multifaceted neurological disorder characterized by progressive neuronal damage. Emerging evidence has identified salsolinol, a dopamine-derived neurotoxin, as a significant contributor to the neuropathological changes observed in chronic alcohol use. This technical guide provides a comprehensive overview of the mechanistic link between salsolinol and the neurobiology of alcoholism. It details the formation of salsolinol, its induction of cellular stress pathways—including oxidative, endoplasmic reticulum, and apoptotic cascades—and its modulation of the mesolimbic dopaminergic system. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing salsolinol-induced neurotoxicity, and visualizes the involved signaling pathways to support advanced research and the development of targeted therapeutic interventions.

Introduction

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a catechol isoquinoline neurotoxin formed from the condensation of dopamine and acetaldehyde, the primary metabolite of ethanol.[1] Its levels are often elevated in the brains of individuals with chronic alcohol consumption.[1] The structural similarity of salsolinol to other dopaminergic neurotoxins has led to extensive investigation into its role in neurodegenerative conditions, including Parkinson's disease and the neuropathology associated with chronic alcoholism.[2][3] This guide focuses on the latter, exploring the molecular mechanisms by which salsolinol contributes to neuronal damage and the reinforcing effects of alcohol, thereby providing a foundation for targeted drug discovery and development.

Formation of Salsolinol in the Context of Alcohol Consumption

The formation of salsolinol in the brain is intrinsically linked to ethanol metabolism. Chronic alcohol intake leads to elevated levels of acetaldehyde, which can cross the blood-brain barrier. In dopaminergic neurons, acetaldehyde undergoes a non-enzymatic Pictet-Spengler condensation reaction with dopamine to form racemic (R/S)-salsolinol.[1] This process is particularly relevant in brain regions with high dopamine turnover, such as the ventral tegmental area (VTA) and the nucleus accumbens, which are key components of the brain's reward circuitry.[4]

Mechanisms of Salsolinol-Induced Neuropathology

Salsolinol exerts its neurotoxic effects through multiple interconnected pathways, primarily involving the induction of cellular stress and apoptosis, and the modulation of neuronal excitability in the reward system.

Oxidative Stress and Apoptosis

High concentrations of salsolinol are known to induce significant oxidative stress in neuronal cells. This is characterized by an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants such as glutathione (GSH).[5][6] The excessive ROS production damages cellular components, including lipids, proteins, and DNA, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Salsolinol triggers both the intrinsic and extrinsic pathways of apoptosis. The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3/7.[4][7] The extrinsic pathway can also be activated, as evidenced by the upregulation of caspase-8 in some cell types.[4] This cascade of caspase activation culminates in programmed cell death.

Endoplasmic Reticulum (ER) Stress

Salsolinol can induce the accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. Key events in salsolinol-induced ER stress include the phosphorylation of PERK (PKR-like ER kinase) and eIF2α, and the subsequent induction of downstream targets such as the pro-apoptotic transcription factor CHOP (GADD153).[7] Chronic or severe ER stress can overwhelm the UPR's protective mechanisms, ultimately triggering apoptosis.

Modulation of the Mesolimbic Dopaminergic System

Beyond its direct cytotoxic effects, salsolinol plays a crucial role in the neurobiology of alcohol addiction by modulating the activity of dopamine neurons in the ventral tegmental area (VTA). Salsolinol excites VTA dopamine neurons, leading to increased dopamine release in the nucleus accumbens. This action is thought to contribute to the reinforcing properties of alcohol.

The mechanism is indirect and involves the activation of μ-opioid receptors (MORs) on GABAergic interneurons within the VTA.[8][9] Activation of these MORs inhibits the GABAergic neurons, which in turn disinhibits the dopamine neurons, leading to an increase in their firing rate.[8][9] This disinhibition is a novel mechanism explaining how a metabolite of alcohol can amplify the rewarding effects of the parent compound.

Quantitative Data on Salsolinol-Induced Neurotoxicity

The following tables summarize quantitative data from various in vitro and ex vivo studies, providing a comparative look at the neurotoxic and neuro-modulatory effects of salsolinol.

Table 1: In Vitro Cytotoxicity of Salsolinol in Neuronal Cell Lines

| Cell Line | Assay | Salsolinol Concentration | Effect | Reference |

| SH-SY5Y | MTT | 100 µM (72h) | ~51% reduction in cell viability | [4] |

| SH-SY5Y | MTT | 400 µM | ~50% cell death | [10] |

| SH-SY5Y | MTT | 500 µM (24h) | 47.5% cell death | [10] |

| SH-SY5Y | MTT | LD50: 1000 µM | 50% cell death | [11] |

| N-Methyl-(R)-salsolinol | MTS | IC50: 864 µM (48h) | 50% inhibitory concentration | [12][13] |

Table 2: Salsolinol's Effect on Markers of Apoptosis and Oxidative Stress

| Cell Line/Tissue | Marker | Salsolinol Concentration | Result | Reference |

| SH-SY5Y | ROS Production | 100 µM (48h) | ~3-fold increase | [4] |

| SH-SY5Y | ROS Production | 6.25 µM (48h) | ~19% decrease | [4] |

| SH-SY5Y | Caspase-3/7 Activity | 250 µM (with 100 µM 6-OHDA) | Significant reduction vs. 6-OHDA alone | [7] |

| SH-SY5Y | Caspase-3/7 Activity | 250 µM (with 300 µM H₂O₂) | Significant reduction vs. H₂O₂ alone | [7] |

| Rat Hippocampal Cultures | Caspase-3 Activity | 500 µM (with 1mM Glutamate) | 125% increase vs. Glutamate alone | [5] |

| Mouse Striatum Cultures | LDH Release | 500 µM (with 1mM Glutamate) | 44% inhibition of Glutamate-induced release | [5] |

Table 3: Electrophysiological Effects of Salsolinol on VTA Dopamine Neurons

| Parameter | Salsolinol Concentration | Effect on Firing Rate (% Increase) | Reference |

| Spontaneous Firing | 0.01 µM | 23.4 ± 6.6% | [14] |

| Spontaneous Firing | 0.1 µM | 89.6 ± 10.6% | [14] |

| Spontaneous Firing | 1 µM | 25.3 ± 7.5% | [14] |

| Spontaneous Firing (with D1R antagonist) | 0.1 µM | 34.9 ± 14.8% | [8][15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of salsolinol-induced neurotoxicity.

In Vitro Neurotoxicity Assays (SH-SY5Y Cells)

-

Cell Culture:

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay (Cell Viability):

-

Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 0.5 x 10⁶ cells/well and culture for 24 hours.[16]

-

Treatment: Replace the medium with fresh medium containing various concentrations of salsolinol (e.g., 0-1000 µM) and incubate for a specified duration (e.g., 12, 24, 48, or 72 hours).[4][11][16]

-

MTT Addition: Add 30 µL of MTT reagent (0.5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.[16]

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

LDH Assay (Cytotoxicity):

-

Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[17]

-

Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's protocol (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).[7][17]

-

Measurement: Incubate at room temperature and measure the fluorescence or absorbance as per the kit's instructions. Cytotoxicity is calculated based on the amount of LDH released compared to a maximum LDH release control.

-

-

DCFH-DA Assay (Reactive Oxygen Species):

-

Seeding and Treatment: Seed cells in a 12-well or 96-well black plate and treat with salsolinol.[4]

-

Staining: After treatment, wash the cells with PBS and incubate with 40 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution for 30 minutes at 37°C in the dark.[4][18]

-

Measurement: Remove the DCFH-DA solution, wash with PBS, and add fresh PBS. Measure the fluorescence intensity immediately using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[4]

-

-

Caspase-3/7 Activity Assay (Apoptosis):

-

Seeding and Treatment: Seed cells in a 384-well black plate and treat with salsolinol, often in the presence of an apoptotic inducer like 6-OHDA or H₂O₂.[7][19]

-

Lysis and Reaction: After incubation (e.g., 6 hours), add a reagent like Apo-ONE® Homogeneous Caspase-3/7 Reagent, which contains a profluorescent caspase-3/7 substrate.[7][19]

-

Incubation: Incubate at room temperature for the time specified by the manufacturer (can be several hours).

-

Measurement: Measure the fluorescence resulting from the cleavage of the substrate by activated caspase-3/7. The signal is proportional to the amount of apoptosis.

-

Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp)

-

Slice Preparation:

-

Animal: Sprague-Dawley rats.

-

Anesthesia and Perfusion: Anesthetize the animal and perform a transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Brain Extraction and Slicing: Rapidly remove the brain and prepare coronal or horizontal slices (e.g., 250-300 µm thick) containing the VTA using a vibratome in ice-cold ACSF.

-

Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Chamber: Transfer a slice to a recording chamber and continuously perfuse with oxygenated ACSF.

-

Pipettes: Use borosilicate glass pipettes filled with an internal solution (e.g., a potassium-gluconate-based solution for current-clamp recordings).

-

Neuron Identification: Identify putative dopamine neurons in the posterior VTA based on their location and electrophysiological properties (e.g., slow, regular firing).

-

Recording Mode: Perform whole-cell recordings in current-clamp mode to measure spontaneous firing rate or in voltage-clamp mode to measure synaptic currents.

-

Drug Application: Apply salsolinol and other pharmacological agents (e.g., naltrexone) via the perfusion system. Record baseline activity before, during, and after drug application.[9][14]

-

Conclusion and Future Directions

The evidence presented in this guide establishes a strong link between salsolinol and the neuropathology of chronic alcoholism. Salsolinol contributes to neuronal cell death through the induction of oxidative and ER stress and subsequent apoptosis. Furthermore, its ability to modulate the dopaminergic reward pathway provides a molecular mechanism for the reinforcing effects of alcohol.

For drug development professionals, these pathways present several potential therapeutic targets. Strategies aimed at inhibiting salsolinol formation, enhancing endogenous antioxidant systems, or modulating the μ-opioid receptor signaling in the VTA could offer novel approaches to mitigate alcohol-related brain damage and addiction. Future research should focus on the in vivo validation of these mechanisms and the development of specific inhibitors and modulators for preclinical and clinical evaluation.

References

- 1. Frontiers | Salsolinol modulation of dopamine neurons [frontiersin.org]

- 2. Salsolinol Protects SH-SY5Y Cells Against MPP+ Damage and Increases Enteric S100-Immunoreactivity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.monash.edu [research.monash.edu]

- 5. Salsolinol, an Endogenous Compound Triggers a Two-Phase Opposing Action in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salsolinol Facilitates Glutamatergic Transmission to Dopamine Neurons in the Posterior Ventral Tegmental Area of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salsolinol stimulates dopamine neurons in slices of posterior ventral tegmental area indirectly by activating μ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Salsolinol modulation of dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPC1 protects human SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

The Presence and Pathways of Salsolinol: A Technical Guide to its Natural Sources, Dietary Intake, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salsolinol, a tetrahydroisoquinoline derivative, has garnered significant scientific interest due to its dual nature as both an endogenously formed neuromodulator and a naturally occurring dietary constituent. Its association with dopaminergic systems has implicated it in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and in the mechanisms of alcohol dependence. This technical guide provides a comprehensive overview of the natural sources of salsolinol, its estimated dietary intake, detailed methodologies for its quantification, and an in-depth look at its known signaling pathways. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological interactions, this document serves as a critical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Natural Sources and Dietary Intake of Salsolinol

Salsolinol is found in a variety of food products, particularly those that are fermented or derived from plants containing dopamine, a precursor to salsolinol. The primary contributor to plasma salsolinol levels is believed to be dietary intake rather than acute alcohol consumption.[1] The presence of salsolinol in common dietary items underscores the importance of understanding its exogenous sources and their contribution to the total body burden.

Salsolinol Content in Food and Beverages

The concentration of salsolinol can vary significantly depending on the food item, its processing, and storage conditions. The following tables summarize the quantitative data available in the scientific literature for salsolinol content in various natural sources.

Table 1: Salsolinol Content in Fruits and Vegetables

| Food Item | Salsolinol Concentration (µg/g) | Analytical Method | Reference(s) |

| Banana (peel) | up to 40 | LC-Electrochemistry | [2] |

| Banana (pulp) | 0.063 | Not specified | [3] |

| Dried Banana | ~30 (racemic) | GC-MS | [4] |

Table 2: Salsolinol Content in Cocoa and Chocolate Products

| Food Item | Salsolinol Concentration (µg/g) | Analytical Method | Reference(s) |

| Cocoa Powder | up to 25 | Not specified | [3][5] |

| Dark Chocolate | 20-25 | Not specified | [2][3] |

| Chocolate | 19 | Not specified | [3] |

Table 3: Salsolinol Content in Beverages

| Beverage | Salsolinol Concentration (µg/L) | Analytical Method | Reference(s) |

| Beer | 5 - 13 | Not specified | [3] |

| French Wine | 3.3 - 4.9 | Not specified | [3] |

Table 4: Salsolinol Content in Fermented Products

| Food Item | Salsolinol Concentration | Analytical Method | Reference(s) |

| Soy Sauce | Identified as a rich source | GC-MS | [6] |

Estimated Dietary Intake

While comprehensive studies on the average daily intake of salsolinol are limited, the consumption of foods rich in this compound, such as chocolate and bananas, can lead to measurable increases in urinary and plasma salsolinol levels.[7][8] One study noted that consuming 100g of dark chocolate could provide a pharmacologically relevant dose of salsolinol.[2] The appearance of salsolinol in urine after dietary consumption alone suggests that diet is a significant, if not the primary, source of this compound for the general population.[9]

Experimental Protocols for Salsolinol Quantification

Accurate quantification of salsolinol in complex matrices like food and biological samples is critical for research in this field. Various analytical techniques have been developed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

Sample Preparation and Extraction

The initial step in salsolinol analysis involves its extraction from the sample matrix. A general workflow is as follows:

Protocol for Extraction from Solid Samples (e.g., Chocolate, Banana):

-

Homogenization: A known weight of the solid sample is homogenized in an acidic buffer (e.g., perchloric acid or formic acid solution) to precipitate proteins and extract salsolinol.

-

Centrifugation: The homogenate is centrifuged to separate the solid debris from the liquid extract.

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18 or a cation-exchange column) to clean up the sample and concentrate the analyte.

-

Elution: Salsolinol is eluted from the SPE cartridge using an appropriate solvent (e.g., methanol with formic acid).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

Protocol for Extraction from Liquid Samples (e.g., Wine, Beer):

-

Degassing: Carbonated beverages are first degassed by sonication.

-

Acidification: The liquid sample is acidified to stabilize salsolinol.

-

Filtration: The sample is filtered to remove any particulate matter.

-

Direct Injection or SPE: Depending on the expected concentration and matrix complexity, the sample may be directly injected into the HPLC system or first undergo a cleanup and concentration step using SPE as described for solid samples.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) is a widely used method for salsolinol quantification.

-

Column: A C18 reversed-phase column is commonly used for the separation of salsolinol and its metabolites. For the separation of (R)- and (S)-enantiomers, a chiral column, such as one with a cyclodextrin-based stationary phase, is necessary.[4]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier like methanol or acetonitrile. The pH is usually acidic to ensure salsolinol is in its protonated form. For chiral separations, a chiral mobile phase additive like β-cyclodextrin can also be used.[4]

-

Detection:

-

Electrochemical Detection (ECD): Salsolinol is electrochemically active and can be detected with high sensitivity using an electrochemical detector.

-

Mass Spectrometry (MS): HPLC-MS/MS provides high selectivity and sensitivity, allowing for the confirmation of the analyte's identity through its fragmentation pattern. Multiple Reaction Monitoring (MRM) is often used for quantification.

-

Table 5: Example HPLC-ECD Parameters for Salsolinol Analysis

| Parameter | Value | Reference(s) |

| Column | SUPELCOSIL LC-18 (250 mm x 4.6 mm, 5 µm) | [10] |

| Mobile Phase | 20/80 (v/v) Methanol/0.1 M NaH2PO4 (pH 3.4) with 0.03% EDTA and 141 mg/L 1-octanesulfonic acid | [10] |

| Flow Rate | 0.4 mL/min | [10] |

| Detection | Electrochemical Detector | [9] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for salsolinol analysis, often requiring derivatization to increase the volatility of the compound.

-

Derivatization: Salsolinol is typically derivatized with agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl derivatives.[4] For chiral analysis, a chiral derivatizing agent can be used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used. For chiral separations, a cyclodextrin-based chiral column is employed.[4]

-

Detection: Mass spectrometry is used for detection, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]

Table 6: Example GC-MS Parameters for Salsolinol Analysis

| Parameter | Value | Reference(s) |

| Derivatization | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | [4] |

| Column | Cyclodextrin capillary column (e.g., β-cyclodextrin) | [4] |

| Detection | Mass Spectrometry (MS) in Single Ion Monitoring (SIM) mode | [6] |

Signaling Pathways of Salsolinol

Salsolinol exerts its biological effects through interaction with several key signaling pathways, primarily within the central nervous system. Its structural similarity to dopamine allows it to interact with dopaminergic pathways, and it has also been shown to engage with other receptor systems.

µ-Opioid Receptor Signaling

Salsolinol has been identified as an agonist of the µ-opioid receptor.[11] Its binding to this receptor initiates a signaling cascade that is implicated in its rewarding and reinforcing effects, which may contribute to alcohol-seeking behavior.

Activation of the µ-opioid receptor by salsolinol leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[11] This reduces the intracellular concentration of cyclic AMP (cAMP), leading to a downstream modulation of protein kinase A (PKA) activity and gene expression.

Endoplasmic Reticulum (ER) Stress Pathway

Salsolinol has been shown to induce endoplasmic reticulum (ER) stress, a condition that can lead to apoptosis, particularly in dopaminergic neurons. This is a key mechanism underlying its neurotoxic effects.

Salsolinol triggers the Unfolded Protein Response (UPR) in the ER. This leads to the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha).[5] This signaling cascade results in the increased expression of downstream targets such as Bip (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein), also known as GADD153, which ultimately promotes apoptosis.[5]

Dopamine Receptor Signaling

Given its structural similarity to dopamine, salsolinol can interact with dopamine receptors, particularly the D2 receptor family. The (S)-enantiomer of salsolinol has been shown to bind to the D3 receptor with a notable affinity and acts as an agonist of D2-like receptors, leading to an inhibition of cAMP production.[5][11] This interaction can modulate dopaminergic neurotransmission.

Conclusion

Salsolinol is a multifaceted molecule with significant implications for human health, present in our diet and formed within our bodies. This technical guide has provided a detailed overview of its natural sources, with quantitative data highlighting its prevalence in common foods like bananas and chocolate. The detailed experimental protocols for its quantification offer a practical resource for researchers aiming to accurately measure this compound in various matrices. Furthermore, the elucidation of its signaling pathways, particularly its roles as a µ-opioid receptor agonist and an inducer of endoplasmic reticulum stress, provides a deeper understanding of its biological activities. For professionals in drug development, this knowledge is crucial for evaluating potential therapeutic targets and understanding the off-target effects of new chemical entities that may interact with these pathways. Continued research into the dietary intake and metabolic fate of salsolinol will be essential to fully comprehend its impact on human health and disease.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Salsolinol—neurotoxic or Neuroprotective? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. experts.illinois.edu [experts.illinois.edu]

- 5. In vitro pharmacological activity of the tetrahydroisoquinoline salsolinol present in products from Theobroma cacao L. like cocoa and chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic/mass spectrometric methodology for simultaneous assay of salsolinol, dopamine, norepinephrine, dihydroxyphenylacetic acid and dihydroxyphenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of food intake on the enantiomeric composition of urinary salsolinol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Critical Evaluation of Influence of Ethanol and Diet on Salsolinol Enantiomers in Humans and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Salsoline: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsoline, a tetrahydroisoquinoline alkaloid, has garnered significant attention in the scientific community due to its presence in various plant species and its endogenous formation in the human body. As the monomethylated metabolite of salsolinol, it is implicated in various neurological processes and has been linked to conditions such as Parkinson's disease and chronic alcoholism.[1] A thorough understanding of its chemical properties and stability is paramount for researchers investigating its physiological roles and for professionals in drug development exploring its therapeutic potential. This technical guide provides an in-depth overview of the core chemical characteristics of this compound, its stability profile, and detailed experimental methodologies.

Chemical Properties of this compound

This compound is a chiral molecule existing as (R)- and (S)-enantiomers. Its chemical identity is defined by the IUPAC name 6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.[1] The physical and chemical properties of this compound are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molar Mass | 193.246 g·mol⁻¹ | [1][2] |

| Appearance | White or almost white crystalline powder | [1] |

| Density | 1.106 g/cm³ | [1] |

| pKa (predicted) | 9.32 ± 0.40 | Chemical prediction tools |

Table 2: Enantiomer-Specific Properties of this compound

| Property | (±)-Salsoline (Racemic) | (R)-(+)-Salsoline | (S)-(–)-Salsoline | Source(s) |

| CAS Number | 76419-97-1 | 101467-40-7 | 89-31-6 | [1] |

| PubChem CID | 46695 | 40010 | 442356 | [1] |

| Melting Point | 217-219 °C | Not specified | 221.5 °C | [1] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Slightly soluble | [1] |

Biosynthesis and Metabolic Pathway of this compound

This compound is endogenously synthesized from dopamine and acetaldehyde through the Pictet-Spengler reaction.[3][4] This reaction can occur non-enzymatically, yielding a racemic mixture of (R)- and (S)-salsolinol, or enzymatically via (R)-salsolinol synthase to produce the (R)-enantiomer.[3][5] Salsolinol is then O-methylated to form this compound.[5] The metabolic fate of this compound involves further N-methylation to N-methyl-salsolinol, which can be oxidized to the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺).[5]

Stability of this compound

Specific, comprehensive stability studies on this compound under various stress conditions (pH, temperature, light) are not extensively reported in the public domain. However, based on the general stability of alkaloids and regulatory guidelines (ICH Q1A), a forced degradation study can be designed to elucidate its stability profile and degradation pathways. Such studies are crucial for determining appropriate storage conditions, shelf-life, and for the development of stable pharmaceutical formulations.

General Stability Considerations for Alkaloids

Alkaloids can be susceptible to degradation under various conditions:

-

pH: The stability of alkaloids is often pH-dependent, with hydrolysis being a common degradation pathway in both acidic and alkaline conditions.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of photoproducts.

-

Oxidation: The phenolic hydroxyl group and the tertiary amine in the this compound structure may be susceptible to oxidation.

Experimental Protocols

Proposed Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound, in line with ICH guidelines.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a buffer at neutral pH.

2. Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Also, reflux the this compound solution at 60°C for 24 hours.

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see protocol below) to quantify the remaining this compound and to detect any degradation products.

4. Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate the degradation pathways.

Protocol for Quantification of this compound and its Enantiomers by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and the separation of its degradation products. Chiral HPLC is required for the separation of the (R)- and (S)-enantiomers.

1. Instrumentation:

-

HPLC system with a UV or electrochemical detector.

-

Chiral stationary phase column (e.g., cyclodextrin-based).

2. Chromatographic Conditions (Example for Chiral Separation):

-

Column: A beta-cyclodextrin-bonded silica gel column is effective for enantioseparation.[6]

-

Mobile Phase: A reversed-phase ion-pair system containing beta-cyclodextrin can be employed.[7]

-

Detection: Electrochemical detection is highly sensitive for quantifying low concentrations of this compound and its metabolites in biological samples.[8] UV detection is also applicable.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C).

3. Standard and Sample Preparation:

-

Prepare a series of standard solutions of (R)-, (S)-, and (±)-Salsoline of known concentrations.

-

Prepare samples (from stability studies or biological matrices) by appropriate extraction and dilution to fall within the concentration range of the standard curve.

4. Method Validation:

-

The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Signaling Pathways and Biological Interactions

This compound's biological effects are closely tied to its interaction with the dopaminergic system. It is known to inhibit catecholamine uptake and the activity of key enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[9] Furthermore, this compound can act on μ-opioid receptors, which can indirectly modulate dopamine release in the ventral tegmental area (VTA).[10][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15NO2 | CID 40010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of salsolinol enantiomers by stable isotope dilution liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay for the (R)- and (S)-enantiomers of salsolinols in biological samples and foods with ion-pair high-performance liquid chromatography using beta-cyclodextrin as a chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of the (R)- and (S)-enantiomers of salsolinol and N-methylsalsolinol by use of a chiral high-performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Salsolinol Stimulates Dopamine Neurons in Slices of Posterior Ventral Tegmental Area Indirectly by Activating μ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Salsoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salsoline, a tetrahydroisoquinoline alkaloid, is the monomethylated metabolite of salsolinol.[1] Salsolinol itself is a condensation product of dopamine and acetaldehyde and has been implicated in the neuropathology of chronic alcoholism and Parkinson's disease.[1] Understanding the pharmacokinetics and bioavailability of this compound is crucial for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its precursor, salsolinol, supported by detailed experimental protocols and visualizations of its metabolic and signaling pathways.

Disclaimer: Direct and comprehensive pharmacokinetic studies on this compound are limited in publicly available literature. Therefore, this guide heavily relies on data from its immediate precursor, salsolinol, to infer the potential pharmacokinetic profile of this compound. This distinction will be clearly noted throughout the document.

Pharmacokinetic Data

Due to a scarcity of direct pharmacokinetic studies on this compound, this section presents data on its precursor, (RS)-salsolinol, to provide an estimate of the behavior of these related compounds.

Table 1: Plasma Concentration of (S)- and (R)-salsolinol in Rats after Oral Administration

| Parameter | Value | Species | Dose | Route of Administration | Reference |

| Mean Plasma Concentration of (S)-salsolinol at 1h | 650 ± 46 pg/mL | Rat | 10 µg | Gavage | [2] |

| Mean Plasma Concentration of (R)-salsolinol at 1h | 614 ± 42 pg/mL | Rat | 10 µg | Gavage | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Oral Administration of (RS)-salsolinol in Rats and Plasma Analysis